Mesityltrichlorosilane

Description

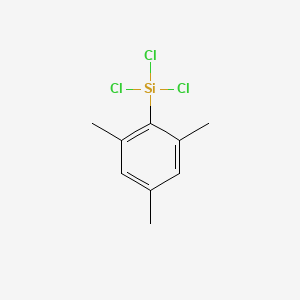

Structure

2D Structure

3D Structure

Properties

CAS No. |

17902-75-9 |

|---|---|

Molecular Formula |

C9H11Cl3Si |

Molecular Weight |

253.6 g/mol |

IUPAC Name |

trichloro-(2,4,6-trimethylphenyl)silane |

InChI |

InChI=1S/C9H11Cl3Si/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 |

InChI Key |

DNKIGCMPHGFTRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si](Cl)(Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations of Mesityltrichlorosilane

Established Synthetic Pathways to Mesityltrichlorosilane

The most well-established and widely utilized method for the synthesis of this compound is the Grignard reaction. gelest.com This venerable organometallic reaction provides a straightforward approach to forming the silicon-carbon bond.

The typical procedure involves the reaction of a Grignard reagent, specifically mesitylmagnesium bromide, with a silicon halide, most commonly silicon tetrachloride. The Grignard reagent is prepared beforehand by reacting bromomesitylene with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Reaction Scheme:

Formation of Grignard Reagent: Mesityl-Br + Mg → Mesityl-MgBr

Reaction with Silicon Tetrachloride: Mesityl-MgBr + SiCl₄ → Mesityl-SiCl₃ + MgBrCl

The reaction is typically carried out by adding the silicon tetrachloride to the pre-formed Grignard reagent. The stoichiometry is critical to favor the formation of the monosubstituted product, this compound. Using an excess of the Grignard reagent can lead to the formation of di- and tri-substituted products, such as dimesityldichlorosilane (B1589283) and trimesitylchlorosilane. The steric hindrance of the mesityl group, however, naturally disfavors multiple substitutions on the silicon atom, making the synthesis of this compound relatively selective compared to less bulky aryl Grignard reagents.

Key parameters that influence the yield and purity of the product include the quality of the magnesium, the dryness of the solvent and glassware, and the reaction temperature. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture and oxygen.

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| Mesitylmagnesium bromide | Silicon tetrachloride | This compound | Anhydrous ether or THF, inert atmosphere |

Novel and Evolving Synthetic Routes for this compound

While the Grignard reaction remains a mainstay, research into alternative and more efficient synthetic routes is ongoing. One area of exploration is the direct synthesis from mesitylene, silicon, and a source of chlorine. This approach, if optimized, could offer a more atom-economical and potentially cost-effective manufacturing process by bypassing the pre-formation of the Grignard reagent. However, controlling the selectivity of such direct processes to favor the desired trichlorosilyl (B107488) derivative can be challenging.

Another evolving area is the use of alternative organometallic reagents, such as organolithium or organozinc compounds. Mesityllithium, for instance, can be prepared from bromomesitylene and an organolithium reagent like n-butyllithium and subsequently reacted with silicon tetrachloride. These reagents can sometimes offer different reactivity and selectivity profiles compared to their Grignard counterparts.

Furthermore, advancements in catalysis could pave the way for novel synthetic methodologies. For example, transition-metal-catalyzed cross-coupling reactions, while more commonly used for forming carbon-carbon bonds, are being explored for the formation of silicon-carbon bonds. A catalytic process could potentially allow for milder reaction conditions and improved functional group tolerance.

Precursor Chemistry and Building Block Role in Complex Synthesis

This compound serves as a crucial precursor for a variety of more complex organosilicon compounds. The three chlorine atoms on the silicon are reactive sites that can be readily substituted by a range of nucleophiles, allowing for the introduction of diverse functionalities.

A primary application of this compound is in the synthesis of bulky silyl (B83357) ethers, which are used as protecting groups for alcohols in multi-step organic synthesis. researchgate.net The large mesityl group provides significant steric bulk, making the resulting silyl ether highly stable to a wide range of reaction conditions. The silyl ether is formed by reacting this compound with an alcohol in the presence of a base to neutralize the HCl byproduct.

Reaction Example:

Mesityl-SiCl₃ + 3 R-OH → Mesityl-Si(OR)₃ + 3 HCl

This compound is also a key starting material for the synthesis of mesityl-containing silanols, siloxanes, and silsesquioxanes. Hydrolysis of this compound under controlled conditions can lead to the formation of mesitylsilanetriol (Mesityl-Si(OH)₃), a versatile precursor for the construction of well-defined cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). These hybrid organic-inorganic materials are of interest for applications in materials science due to their unique structural, thermal, and mechanical properties.

Strategic Design in the Synthesis of this compound Analogues

The synthetic strategies used for this compound can be adapted to prepare a wide range of analogues with different substitution patterns on the aromatic ring. This allows for the fine-tuning of the steric and electronic properties of the resulting organosilicon compounds.

For instance, by starting with a substituted bromobenzene (B47551) derivative, one can synthesize the corresponding aryltrichlorosilane. The choice of substituents on the aromatic ring can influence the reactivity of the silicon center and the properties of the final material. For example, introducing electron-withdrawing or electron-donating groups to the mesityl ring can modulate the Lewis acidity of the silicon atom in the trichlorosilane.

The synthesis of these analogues generally follows the same Grignard-based methodology. The key is the availability of the corresponding substituted aryl bromide as the starting material.

| Starting Aryl Bromide | Grignard Reagent | Resulting Aryltrichlorosilane Analogue |

|---|---|---|

| 2,4,6-Triethylbromobenzene | 2,4,6-Triethylphenylmagnesium bromide | (2,4,6-Triethylphenyl)trichlorosilane |

| 2,6-Diisopropylbromobenzene | 2,6-Diisopropylphenylmagnesium bromide | (2,6-Diisopropylphenyl)trichlorosilane |

The strategic design of these analogues is crucial for applications where precise control over the steric environment around the silicon atom is required. This is particularly important in the development of new catalysts, polymers, and advanced materials where the bulky aryl group can create specific reaction pockets or influence the packing of polymer chains.

Reactivity and Reaction Mechanisms of Mesityltrichlorosilane

Mesityltrichlorosilane Reactions Involving Chlorine Atom Reactivity

Reactions that specifically target the chlorine atoms of this compound, such as radical-mediated processes, are not extensively documented in readily available literature. In principle, the silicon-chlorine bond can undergo homolytic cleavage under specific conditions, such as exposure to UV light, to generate a silyl (B83357) radical and a chlorine radical. nih.govresearchgate.net This type of reaction is a common pathway for simpler chlorosilanes in processes like the chlorination of methane. researchgate.netnih.gov However, the significant steric shielding provided by the mesityl group in this compound likely hinders the approach of radical species to the silicon center, making such reactions less favorable compared to less sterically congested silanes. The bulky mesityl group can also influence the stability and subsequent reaction pathways of any potential radical intermediates.

Hydrolytic Reactions of this compound

The hydrolysis of chlorosilanes is a fundamental reaction that proceeds via nucleophilic attack of water on the silicon atom, leading to the formation of silanols and hydrochloric acid. libretexts.org For this compound, the rate and mechanism of hydrolysis are profoundly influenced by the steric hindrance imposed by the mesityl group.

The general mechanism for the hydrolysis of a chlorosilane involves the coordination of a water molecule to the silicon atom, forming a pentacoordinated intermediate or transition state, followed by the elimination of a chloride ion and a proton. libretexts.org However, the bulky mesityl group in this compound sterically encumbers the silicon center, impeding the approach of water molecules. This steric hindrance significantly reduces the rate of hydrolysis compared to less hindered organotrichlorosilanes like methyltrichlorosilane. Studies on the hydrolysis of other sterically hindered esters and silyl ethers have demonstrated that increased steric bulk around the reactive center dramatically decreases the rate of hydrolysis. nih.govnih.gov By analogy, the three methyl groups on the phenyl ring of the mesityl group create a crowded environment that disfavors the formation of the pentacoordinated hydrolysis intermediate.

While the reaction is slower, the stepwise hydrolysis of the three Si-Cl bonds can lead to the formation of Mesitylsilanetriol, Mes(OH)3Si, although the high tendency of silanols to undergo self-condensation to form siloxanes makes the isolation of the monomeric triol challenging. The condensation process is also subject to steric effects from the mesityl group.

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon center of this compound with organometallic reagents, such as organolithium compounds, is a key method for the formation of new silicon-carbon bonds. These reactions are highly sensitive to steric factors, and the bulky nature of both the mesityl group and many organometallic reagents can lead to complex product mixtures.

A study on the reaction of phenyltrichlorosilane (B1630512) (PhSiCl3), a close structural analog of this compound, with the bulky nucleophile tert-butyllithium (B1211817) (t-BuLi) highlights the intricacies of these transformations. epa.gov The product distribution was found to be highly dependent on the reaction conditions. For instance, the reaction of PhSiCl3 with one equivalent of t-BuLi at room temperature selectively yielded tert-butyl(phenyl)dichlorosilane (t-BuPhSiCl2). However, at higher temperatures and with a larger excess of t-BuLi, a mixture of products including di- and even tri-substituted silanes with evidence of rearrangements was observed. epa.gov

Given the even greater steric bulk of the mesityl group compared to a phenyl group, the reaction of this compound with organolithium reagents is expected to be even more sterically controlled. The reaction likely proceeds through a nucleophilic attack of the carbanionic carbon of the organolithium reagent on the electrophilic silicon atom of this compound. nih.govu-tokyo.ac.jp The substitution of the first chlorine atom would be the most facile, with subsequent substitutions being progressively more difficult due to increasing steric hindrance. The use of highly reactive and pyrophoric reagents like tert-butyllithium requires careful handling and inert atmosphere techniques. nih.govwikipedia.orgyoutube.com

Table 1: Products of the Reaction of Phenyltrichlorosilane with tert-Butyllithium

| Equivalents of t-BuLi | Temperature (°C) | Major Product(s) |

| 1 | Room Temperature | t-BuPhSiCl2 |

| 2 | 60 | t-BuPhSiCl2 and t-Bu2PhSiCl |

| ≥3 | 98 | t-Bu2PhSiH and t-Bu2(t-BuC6H4CMe2CH2)SiH |

Data sourced from a study on the reaction of phenyltrichlorosilane with tert-butyllithium. epa.gov

Coordination Chemistry and Hypervalent Silicon Species Derived from this compound

The silicon atom in this compound is a Lewis acidic center, capable of expanding its coordination number beyond four to form hypervalent species, particularly pentacoordinated complexes. u-tokyo.ac.jpprinceton.edu The presence of three electronegative chlorine atoms enhances the Lewis acidity of the silicon atom, making it susceptible to coordination by Lewis bases.

Pentacoordinated silicon compounds typically adopt a trigonal bipyramidal geometry. princeton.edu The formation of such species from this compound would involve the coordination of a Lewis base (e.g., an amine, phosphine (B1218219), or even a solvent molecule with donor properties) to the silicon atom. The bulky mesityl group and the three chlorine atoms would likely occupy equatorial or axial positions in the resulting trigonal bipyramidal structure, depending on their apicophilicity (the preference for an axial position). Generally, more electronegative substituents prefer the axial positions in a trigonal bipyramidal geometry. princeton.edu

While specific pentacoordinated adducts of this compound are not widely reported, the principles of hypervalent silicon chemistry suggest that their formation is plausible. The stability of such adducts would be a balance between the Lewis acidity of the silicon center, the donor strength of the incoming Lewis base, and the steric repulsion between the ligands.

Pentacoordinated silicon complexes are often fluxional, exhibiting dynamic processes such as ligand exchange. researchgate.net These dynamic behaviors can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. For a hypothetical pentacoordinated adduct of this compound, several dynamic processes could be envisioned.

One common process is intramolecular ligand exchange, where axial and equatorial ligands rapidly interchange their positions. This can occur via a pseudorotation mechanism, such as the Berry pseudorotation, which involves a square pyramidal intermediate. Another possibility is intermolecular ligand exchange, where a coordinated Lewis base exchanges with a free Lewis base from the solution.

Studies on other pentacoordinated silicon systems have shown that the energy barriers for these dynamic processes are influenced by the nature of the substituents on the silicon atom and the coordinating ligands. researchgate.net The bulky mesityl group in a pentacoordinated this compound adduct would likely influence the rates and energy barriers of any such dynamic coordination processes.

Hexacoordinated Silicon Compounds

This compound, owing to the presence of the sterically demanding mesityl group, exhibits unique reactivity in the formation of hexacoordinated silicon compounds. The bulky nature of the mesityl (2,4,6-trimethylphenyl) group influences the coordination geometry and stability of the resulting complexes. While tetracoordinate silicon is the most common state, the expansion of the coordination sphere to six is a well-documented phenomenon for various chlorosilanes upon reaction with suitable Lewis bases.

The formation of hexacoordinated adducts of this compound typically involves the reaction with bidentate nitrogen donor ligands, such as 2,2'-bipyridine (B1663995) (bipy) or N,N,N',N'-tetramethylethylenediamine (TMEDA). These reactions lead to the formation of neutral octahedral complexes where the silicon atom is coordinated to the mesityl group, three chlorine atoms, and the two nitrogen atoms of the bidentate ligand.

A representative reaction is the formation of the 2,2'-bipyridine adduct:

Mes-SiCl₃ + bipy → [Mes-SiCl₃(bipy)]

In these hexacoordinated species, the silicon atom adopts a distorted octahedral geometry. The mesityl group and one chlorine atom typically occupy the axial positions, while the other two chlorine atoms and the two nitrogen atoms of the bidentate ligand lie in the equatorial plane. The steric bulk of the mesityl group can cause significant distortions from ideal octahedral geometry, which can be observed in their crystal structures. X-ray crystallographic studies are essential for the definitive characterization of these compounds, providing precise bond lengths and angles that offer insights into the nature of the bonding and the steric influences at play.

The stability of these hexacoordinated adducts is influenced by both electronic and steric factors. The electron-withdrawing nature of the three chlorine atoms increases the Lewis acidity of the silicon center, favoring coordination with the Lewis basic nitrogen ligands. However, the steric hindrance imposed by the bulky mesityl group can destabilize the complex. This interplay of factors governs the feasibility of formation and the properties of the resulting hexacoordinated silicon compounds derived from this compound.

| Ligand | Product | Coordination Geometry |

| 2,2'-Bipyridine (bipy) | [Mes-SiCl₃(bipy)] | Distorted Octahedral |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | [Mes-SiCl₃(TMEDA)] | Distorted Octahedral |

Mechanistic Investigations of this compound Transformations

The transformations of this compound, such as solvolysis and reactions with nucleophiles, are of significant interest for understanding the fundamental principles of silicon chemistry. The steric bulk of the mesityl group and the nature of the silicon-chlorine bonds play a crucial role in dictating the reaction pathways.

The substitution of a chlorine atom in this compound by a nucleophile can, in principle, proceed through either a concerted or a stepwise mechanism. A concerted mechanism (Sɴ2-Si) involves a single transition state where the new bond forms simultaneously with the breaking of the old bond. In contrast, a stepwise mechanism can involve the formation of a pentacoordinate intermediate (an associative pathway, Sɴ2*-Si) or a transient silicenium ion (a dissociative pathway, Sɴ1-Si).

For this compound, the steric hindrance around the silicon atom makes a direct backside attack, characteristic of a classical Sɴ2 mechanism, highly unfavorable. Therefore, mechanistic studies often focus on distinguishing between an associative pathway involving a pentacoordinate intermediate and a dissociative pathway.

Kinetic studies, including the determination of reaction orders and the effect of solvent polarity, provide valuable insights. For instance, a first-order dependence on the this compound concentration and a strong dependence on solvent polarity would suggest a more dissociative or Sɴ1-like mechanism. Conversely, a second-order rate law, with dependence on both the silane (B1218182) and the nucleophile concentration, would point towards an associative or Sɴ2-type pathway.

Kinetic isotope effect (KIE) studies can also be employed to probe the nature of the transition state. For example, by isotopically labeling the leaving group or the incoming nucleophile, it is possible to determine if the bond to that atom is being broken or formed in the rate-determining step. While specific KIE studies on this compound are not extensively reported in readily available literature, such investigations on analogous sterically hindered organosilicon halides have been instrumental in elucidating their reaction mechanisms. The general consensus for many reactions of bulky trihalosilanes points towards mechanisms that proceed through hypervalent intermediates rather than fully dissociated silicenium ions, especially in less polar solvents.

| Mechanism Type | Key Feature | Expected Kinetics for this compound |

| Concerted (Sɴ2-Si) | Single transition state | Unlikely due to steric hindrance |

| Stepwise (Associative, Sɴ2*-Si) | Pentacoordinate intermediate | Plausible, may show complex kinetics |

| Stepwise (Dissociative, Sɴ1-Si) | Silicenium ion intermediate | Possible in highly polar solvents |

This compound can serve as a precursor for the generation of various reactive organosilicon intermediates, such as silylenes (R₂Si:), silenes (R₂Si=CR₂), and disilenes (R₂Si=SiR₂). The bulky mesityl group is particularly effective at stabilizing these otherwise highly reactive species, allowing for their isolation and characterization in some cases.

The reduction of this compound or its derivatives can lead to the formation of these reactive intermediates. For example, the reduction of dimesityldichlorosilane (B1589283) (Mes₂SiCl₂), which can be synthesized from this compound, with alkali metals is a known route to tetramesityldisilene (Mes₂Si=SiMes₂).

2 Mes₂SiCl₂ + 4 Na → Mes₂Si=SiMes₂ + 4 NaCl

The interconversion between different types of reactive intermediates is a key aspect of organosilicon chemistry. For instance, silylenes can rearrange to form silenes through intramolecular hydrogen or alkyl migrations. While direct evidence for the interconversion of intermediates derived specifically from this compound is not abundant in general literature, studies on related bulky aryl silanes provide a framework for understanding these processes. The photolysis or thermolysis of mesityl-substituted oligosilanes can generate silylenes, which can then be trapped by various reagents or undergo further transformations.

The study of these interconversions often involves trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable, characterizable product. Spectroscopic techniques, such as low-temperature NMR and UV-Vis spectroscopy, are crucial for the direct observation and characterization of these transient species. The unique electronic and steric properties of the mesityl group play a pivotal role in influencing the relative stabilities and reactivity patterns of the resulting silylenes, silenes, and disilenes.

| Reactive Intermediate | General Formula | Precursor Example from Mesityl Silanes |

| Silylene | R₂Si: | Mes₂Si: (from photolysis of Mes₂Si(SiMe₃)₂) |

| Silene | R₂Si=CR'₂ | Mes₂Si=CPh₂ (from rearrangement of a silylene) |

| Disilene | R₂Si=SiR₂ | Mes₂Si=SiMes₂ (from reduction of Mes₂SiCl₂) |

Derivatives and Reactive Organosilicon Intermediates from Mesityltrichlorosilane

Synthesis and Characterization of Organosilanol Derivatives

The hydrolysis of chlorosilanes is a fundamental route to organosilanols. In the case of mesityltrichlorosilane, the three chlorine atoms can be substituted by hydroxyl groups through reaction with water. This reaction is expected to proceed via a nucleophilic substitution mechanism at the silicon center.

The anticipated product of complete hydrolysis is mesitylsilanetriol (MesSi(OH)₃). However, due to the high reactivity of the Si-OH groups, these silanols are prone to self-condensation reactions, which can lead to the formation of siloxane bridges (Si-O-Si). This process can result in a range of products from simple disiloxanes to complex, polymeric polysiloxanes. The specific outcome of the hydrolysis is highly dependent on reaction conditions such as pH, temperature, and solvent, which influence the relative rates of hydrolysis and condensation. libretexts.orgmasterorganicchemistry.com The steric bulk of the mesityl group is expected to play a significant role in moderating the rate and extent of these condensation reactions.

Formation and Reactivity of Dichlorosilanes from this compound

This compound can be selectively functionalized to yield dichlorosilane (B8785471) derivatives through reaction with organometallic reagents. libretexts.orgmsu.edu A key example is the synthesis of [2-(Dimethylaminomethyl)phenyl]-[2,4,6-trimethylphenyl]dichlorsilane. This reaction involves the nucleophilic substitution of one chlorine atom on the silicon center by an organolithium reagent.

The synthesis is typically carried out by adding a suspension of 2-(dimethylaminomethyl)phenyllithium in diethyl ether to a solution of this compound at low temperature (0 °C). organic-chemistry.org The mixture is then stirred for an extended period at room temperature, leading to the formation of the desired dichlorosilane and lithium chloride as a precipitate. organic-chemistry.org The presence of the intramolecularly coordinating dimethylaminomethyl group in the product is a significant feature, influencing the structure and subsequent reactivity of the silicon center. organic-chemistry.org

Table 1: Synthesis of a Dichlorosilane from this compound

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions |

|---|

Generation and Chemistry of Cyclotrisilanes and Silacyclopropanes

The dichlorosilane derivatives synthesized from this compound are valuable precursors for the generation of silicon-based ring systems. Specifically, they can be reduced to form cyclotrisilanes, which are three-membered rings consisting of silicon atoms.

For instance, dichlorosilanes such as [2-(Dimethylaminomethyl)phenyl]-[2,4,6-trimethylphenyl]dichlorsilane can be converted into the corresponding cyclotrisilanes by reduction with magnesium. organic-chemistry.org These cyclotrisilanes are of particular interest because they can exist in a thermal equilibrium with highly reactive silylene intermediates. organic-chemistry.org

The chemistry of silacyclopropanes, three-membered rings containing two carbon and one silicon atom, is also related. While not directly synthesized from the aforementioned dichlorosilanes in this context, the thermolysis of certain silacyclopropanes has been shown to yield products that are also observed during the reduction of related dichlorosilanes, suggesting common reactive intermediates in their chemical pathways. organic-chemistry.org The synthesis of simple silacyclopropanes was first reported in 1975, and these strained rings can be opened by a variety of nucleophiles. wikipedia.org

Exploration of Silylenes, Silenes, Silylcarbenes, and Silyl (B83357) Radicals

The steric hindrance provided by the mesityl group allows for the generation and study of several types of reactive organosilicon intermediates.

Silylenes (Silandiyls): These are silicon analogues of carbenes, featuring a divalent silicon atom. A key route to generating silylenes in this system is the thermolysis of cyclotrisilanes derived from this compound precursors. organic-chemistry.org The resulting silylenes can be stabilized by intramolecular coordination from substituents, such as the dimethylaminomethyl group mentioned previously, which influences their reactivity. organic-chemistry.org

Silenes: These compounds contain a silicon-carbon double bond (Si=C). While not directly generated from this compound in the cited research, mesityl-substituted silenes have been synthesized and studied. The bulky mesityl group is crucial for sterically protecting the reactive Si=C double bond, allowing for the isolation and characterization of these molecules.

Silylcarbenes: The synthesis of silylcarbenes (compounds containing a Si-C: moiety) derived directly from this compound is not a well-documented area in the reviewed literature.

Silyl Radicals: Silyl radicals are reactive species with an unpaired electron on the silicon atom. A general and effective method for their generation is the single-electron reduction of chlorosilanes. This can be achieved through electroreductive methods, where applying a sufficiently reducing potential cleaves the strong Si-Cl bond to form a silyl radical. This strategy is applicable to this compound, providing a pathway to mesityl-substituted silyl radicals for use in further synthetic applications, such as alkene silylation reactions.

The existence of transient silylenes as reactive intermediates is often confirmed through trapping experiments. organic-chemistry.org In reactions where a silylene is proposed, the addition of a trapping agent (a molecule that readily reacts with the silylene) leads to a characteristic product, thereby providing evidence for the silylene's formation. Trapping experiments have been crucial in demonstrating that the reduction of certain dichlorosilanes derived from this compound proceeds through a silylene intermediate. organic-chemistry.org

A significant finding is the existence of a thermal equilibrium between certain cyclotrisilanes and their corresponding silylenes at room temperature. organic-chemistry.org For example, a cyclotrisilane (B84480) bearing six aryl substituents (derived from a this compound precursor) was found to be in equilibrium with the corresponding silylene. organic-chemistry.org Although the concentration of the silylene at equilibrium may be too low for direct spectroscopic detection, its presence is confirmed by its ability to react with various substrates, leading to the complete disintegration of the cyclotrisilane ring. organic-chemistry.org This equilibrium makes the cyclotrisilane a valuable, waste-free synthetic equivalent of the highly reactive silylene. organic-chemistry.org

Related Organosilicon Compounds and their Synthesis

The chemistry of this compound extends to the synthesis of various other organosilicon compounds. A primary application of chlorosilanes is their use as silylating agents to form silyl ethers. organic-chemistry.orgwikipedia.orglibretexts.org this compound can, in principle, react with alcohols to form mesitylsilyl ethers. This reaction involves the substitution of the chloro groups with alkoxy groups and is typically carried out in the presence of a base to neutralize the HCl byproduct. wikipedia.org The bulky nature of the mesityl group would result in a sterically hindered and robust silyl ether, useful as a protecting group in organic synthesis. wikipedia.orglibretexts.org

Table 2: General Formation of Silyl Ethers

| Reactant 1 | Reactant 2 | Base (Example) | Product Type |

|---|

By leveraging the reactivity of its three chloro groups, this compound serves as a versatile building block, enabling the synthesis of dichlorosilanes, cyclotrisilanes, and potentially silanols and silyl ethers, while also providing access to reactive intermediates like silylenes and silyl radicals.

Spectroscopic and Structural Characterization of Mesityltrichlorosilane and Its Derivatives

Advanced Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of mesityltrichlorosilane. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provide complementary information about the connectivity, molecular weight, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra offer definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, which reflects the high symmetry of the mesityl group. Two distinct signals are typically observed: one for the aromatic protons and another for the methyl protons. The chemical shift of these protons is influenced by the electron-withdrawing nature of the trichlorosilyl (B107488) (-SiCl₃) group. This group deshields the aromatic protons, causing them to resonate at a lower field compared to unsubstituted mesitylene. Conversely, the methyl protons are also shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. It typically displays four distinct signals corresponding to the four unique carbon environments in the mesityl group: the silicon-bound aromatic carbon, the ortho- and para-methyl-substituted aromatic carbons, and the methyl carbons themselves.

²⁹Si NMR Spectroscopy: For organosilicon compounds, ²⁹Si NMR is a particularly insightful technique, providing direct information about the silicon center. mit.edu The chemical shift of the silicon nucleus in this compound is sensitive to the electronic and steric environment imposed by the mesityl and chloro substituents. mit.edu In derivatives where one or more chlorine atoms are substituted, the ²⁹Si chemical shift changes accordingly, allowing for the characterization of reaction products. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0 | Singlet | Aromatic (Ar-H) |

| ¹H | ~2.5 | Singlet | Methyl (CH₃) |

| ¹³C | ~145 | Singlet | Ar-C (ipso) |

| ¹³C | ~142 | Singlet | Ar-C (ortho/para) |

| ¹³C | ~130 | Singlet | Ar-C (meta) |

| ¹³C | ~22 | Singlet | Methyl (CH₃) |

Note: Exact chemical shifts can vary depending on the solvent used.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing three chlorine atoms.

The fragmentation of this compound under electron ionization is dictated by the relative strengths of its chemical bonds. Common fragmentation pathways include:

Loss of a chlorine radical: [M-Cl]⁺

Loss of a methyl radical: [M-CH₃]⁺

Cleavage of the Si-C bond: This can result in either the mesityl cation or the trichlorosilyl cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Fragment | Description |

|---|---|---|

| 254 | [C₉H₁₁SiCl₃]⁺ | Molecular Ion (M⁺) |

| 239 | [C₈H₈SiCl₃]⁺ | Loss of a methyl group ([M-CH₃]⁺) |

| 219 | [C₉H₁₁SiCl₂]⁺ | Loss of a chlorine atom ([M-Cl]⁺) |

| 133 | [SiCl₃]⁺ | Trichlorosilyl cation |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" for the compound, allowing for the identification of specific chemical bonds.

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorptions corresponding to the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and characteristic vibrations of the Si-Cl bonds.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the symmetric vibrations and the Si-C bond. The Si-Cl stretching modes are also observable in the Raman spectrum.

The analysis of these vibrational modes confirms the presence of the mesityl group and the trichlorosilyl functional group.

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond/Vibration | Spectroscopic Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1600-1585 | Aromatic C=C Stretch | IR, Raman |

| ~600-450 | Si-Cl Stretch | IR, Raman |

X-ray Crystallography of Coordinated Silicon Compounds

For instance, when this compound reacts with a ligand containing a donor atom (like nitrogen), a new coordinated compound can be formed. nih.gov X-ray diffraction analysis of such compounds often reveals a distorted geometry around the silicon atom. nih.gov Due to the significant steric bulk of the mesityl group, the silicon center may adopt a geometry that deviates from an ideal tetrahedron, often moving towards a trigonal bipyramidal structure if an intramolecular dative bond forms. nih.gov The Si-C and Si-Cl bond lengths and the C-Si-Cl bond angles are influenced by the steric repulsion between the large mesityl group and the other substituents on the silicon atom. These structural analyses provide quantitative insight into the steric hindrance imposed by the mesityl group.

Elucidation of Molecular Structure and Stereochemistry

The combination of spectroscopic and crystallographic data provides a comprehensive picture of the molecular structure of this compound and its derivatives.

The NMR and vibrational spectroscopy data unequivocally confirm the connectivity and the presence of the key functional groups: the 1,3,5-trimethylphenyl (mesityl) group and the trichlorosilyl group. Mass spectrometry confirms the molecular formula and provides insight into the bond stabilities.

X-ray crystallography on coordinated derivatives reveals the critical role of steric hindrance. nih.gov The bulky mesityl group, with its ortho-methyl substituents, shields the silicon atom, influencing its reactivity and the geometry of its compounds. nih.gov The bond angles around the silicon atom are often distorted from ideal values to accommodate the spatial demands of the mesityl group. For example, in coordinated derivatives, the C(aryl)-Si-Cl angles can be compressed, while C(aryl)-Si-C(ligand) angles might be widened to minimize steric clash. nih.gov

Theoretical and Computational Studies on Mesityltrichlorosilane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure of mesityltrichlorosilane. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its electronic properties. numberanalytics.com

A key aspect of this compound's electronic structure is the nature of the silicon-carbon (Si-C) bond and the influence of the bulky mesityl group. The three methyl groups on the phenyl ring introduce steric hindrance and also have electronic effects on the silicon center. Computational studies on related arylsilanes have shown that the electronic environment of the silicon atom is significantly influenced by the substituents on the aromatic ring. rsc.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich mesityl ring, while the LUMO is likely centered on the silicon atom and the Si-Cl bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Theoretical studies on similar organosilicon compounds reveal that the composition of the active space for calculations, which includes the orbitals directly involved in chemical processes, is crucial. For photochemical reactions involving Si-C bond cleavage, the active space typically includes the π and π* orbitals of the aromatic ring, as well as the σ and σ* orbitals of the Si-C bond. nih.gov

| Orbital | Description | Expected Location in this compound |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the mesityl group |

| LUMO | Lowest Unoccupied Molecular Orbital | Centered on the silicon atom and Si-Cl bonds |

| σ(Si-C) | Sigma orbital of the Silicon-Carbon bond | Localized between the silicon and ipso-carbon of the mesityl ring |

| σ(Si-C)* | Sigma-antibonding orbital of the Silicon-Carbon bond | Localized between the silicon and ipso-carbon of the mesityl ring |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound and for identifying the transition states of these processes. Such studies provide detailed information about the energy profiles of reaction pathways, helping to understand why certain reactions are favored over others.

For instance, the cleavage of the Si-C bond is a significant reaction pathway for arylsilanes. Theoretical analyses have been conducted to devise strategies to prevent this cleavage during processes like polycondensation. rsc.org These studies calculate the proton affinity of key intermediates to assess the stability of the Si-C bond under different conditions. The position of the silyl (B83357) group on the aromatic ring and the presence of linking alkyl groups between silicon and the aryl group have been shown to be critical factors. rsc.org

In the context of this compound, the bulky mesityl group is expected to sterically protect the Si-C bond, thereby influencing its reactivity. Computational models can quantify this steric effect and predict its impact on reaction barriers. For photochemical reactions, methods like the Complete Active Space Self-Consistent Field (CASSCF) are used to explore the potential energy surfaces of excited states and to identify the transition states for processes such as 1,3-silyl rearrangements. nih.gov

Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound can be predicted using computational methods. These predictions are based on calculated thermodynamic and kinetic parameters.

The stability of the Si-C bond is a crucial aspect. Quantum chemical calculations on benzylsilane (B11955767) derivatives have been used to determine the bond dissociation energy (BDE) of the Si-C bond in both the ground and excited states. researchgate.net These studies have shown that the BDE is influenced by the substituents on both the silicon and the benzylic carbon atoms. researchgate.net For this compound, the electron-donating methyl groups on the phenyl ring are expected to influence the strength of the Si-C bond.

Computational studies on related compounds also suggest that the introduction of bulky substituents can lead to the isolation of otherwise unstable species. nih.gov The mesityl group in this compound provides significant steric shielding, which contributes to its relative stability compared to less hindered aryltrichlorosilanes.

The reactivity of the silicon center towards nucleophiles is another important aspect. The three chlorine atoms make the silicon atom highly electrophilic. However, the steric bulk of the mesityl group can hinder the approach of nucleophiles. Computational modeling can provide insights into the balance between these electronic and steric effects, predicting the feasibility and outcome of nucleophilic substitution reactions at the silicon center.

Analysis of Bonding Characteristics in Organosilicon Compounds

The nature of chemical bonds in organosilicon compounds, including this compound, can be analyzed in detail using computational techniques. The Si-C bond, in particular, has been a subject of extensive theoretical investigation.

Unlike the C-C bond, the Si-C bond is polarized due to the difference in electronegativity between silicon and carbon, with silicon being more electropositive. This polarization affects the bond's reactivity. Furthermore, the ability of silicon to participate in hyperconjugation, involving interactions between the σ(Si-C) orbitals and other orbitals in the molecule, is a key feature of its bonding. mdpi.com

Quantum chemical calculations can provide quantitative measures of bond order, atomic charges, and orbital interactions. Natural Bond Orbital (NBO) analysis is a common method used to study these bonding characteristics. For example, NBO analysis can quantify the extent of p(O) → σ*(Si-R) back-bonding in siloxanes, which weakens the Si-C bond. mdpi.com In this compound, similar analyses can reveal the nature of the interaction between the silicon atom and the mesityl group, as well as the influence of the chlorine atoms on the Si-C bond.

Theoretical studies have also explored the impact of metal ion coordination on the Si-C bond in organosilane precursors, finding that it can significantly affect the bond's stability. rsc.org This highlights the importance of the chemical environment in determining the bonding characteristics of organosilicon compounds.

Applications of Mesityltrichlorosilane in Advanced Materials Science Research

Mesityltrichlorosilane as a Precursor for Novel Silicon-Based Materials

This compound serves as a fundamental building block for a variety of silicon-based materials, primarily through the synthesis of silsesquioxanes. The general process involves the hydrolysis and condensation of the trichlorosilyl (B107488) group. The bulky mesityl group plays a crucial role in directing the structure of the resulting materials, often leading to the formation of well-defined, cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS).

The synthesis of these materials can be tailored by controlling reaction conditions such as the choice of solvent, temperature, and the presence of catalysts. nih.gov Research into the hydrolysis of various organotrichlorosilanes has shown that the nature of the organic substituent significantly influences the final structure and properties of the silsesquioxane products. While specific studies on this compound are limited, the principles established for analogous compounds, such as those with phenyl or other bulky alkyl groups, suggest that the mesityl group would favor the formation of specific cage structures due to steric hindrance.

Table 1: General Properties of Silsesquioxanes Derived from Organotrichlorosilanes

| Property | Description |

| Thermal Stability | High, due to the strong silicon-oxygen backbone. |

| Chemical Resistance | Generally good, can be modified by the organic substituent. |

| Solubility | Varies depending on the organic group, with bulky groups often increasing solubility in organic solvents. |

| Dielectric Properties | Typically exhibit low dielectric constants, making them suitable for microelectronics. |

Synthesis of Silicone Polymers and Oligomers from this compound

The synthesis of silicone polymers and oligomers from this compound follows the general principles of silicone chemistry. The process typically begins with the hydrolysis of the chlorosilane to form silanols, which then undergo condensation to form siloxane bonds (-Si-O-Si-). The trifunctional nature of this compound allows for the formation of cross-linked, three-dimensional polymer networks.

The incorporation of the mesityl group is expected to impart unique properties to the resulting silicone polymers. The bulkiness of the mesityl group can influence the polymer's physical properties, such as its glass transition temperature, thermal stability, and mechanical strength. mesonchem.com For instance, introducing bulky side groups into silicone polymers is a known strategy to enhance their thermal elasticity and adhesion. mesonchem.com

Research on similar organosilicon polymers has demonstrated that the properties of the final material can be precisely controlled by the choice of the organic substituent on the silicon atom. mesonchem.com While detailed experimental data on polymers derived solely from this compound is not widely available, the established structure-property relationships in silicone chemistry provide a strong basis for predicting their potential characteristics.

Development of Hybrid Organic-Inorganic Materials

This compound is a key ingredient in the creation of hybrid organic-inorganic materials. baranlab.orgmdpi.com These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. baranlab.orgmdpi.com

The synthesis of these hybrids often involves the sol-gel process, where this compound is co-condensed with other precursors. mdpi.com The mesityl group provides the organic character, while the silicon-oxygen network forms the inorganic backbone. The resulting materials can exhibit a wide range of properties depending on the composition and the nature of the interactions between the organic and inorganic phases. baranlab.org

A significant area of research is the use of this compound to create POSS-based hybrid materials. These POSS cages can be incorporated into various polymer matrices to enhance their thermal and mechanical properties. The mesityl groups on the POSS cage can improve compatibility with the organic polymer matrix, leading to a more homogeneous and robust hybrid material.

Tailoring Material Properties through this compound Chemistry

The chemical structure of this compound offers several avenues for tailoring the properties of the resulting materials. The bulky mesityl group, in particular, exerts a significant influence on the final characteristics of the polymers and hybrid materials.

The steric hindrance provided by the mesityl group can be strategically used to control the degree of cross-linking in silicone polymers, thereby influencing their elasticity and hardness. mesonchem.com Furthermore, the aromatic nature of the mesityl group can enhance the thermal stability and refractive index of the material.

The reactivity of the silicon-chlorine bonds in this compound allows for a variety of chemical modifications. For example, these bonds can be reacted with different alcohols to form alkoxy-substituted silanes, which can then be used in further polymerization reactions. This provides a versatile platform for designing materials with specific functionalities and properties. The introduction of different organic groups can enhance affinity for other organic compounds and improve hydrophobicity. mesonchem.com

Table 2: Influence of Substituent Groups on Silicone Resin Properties

| Substituent Group | Influence on Properties |

| Phenyl | Improves thermal elasticity and adhesion; enhances compatibility with organic polymers and pigments. mesonchem.com |

| Ethyl, Propyl, Long-chain alkyl | Enhances affinity for organic compounds and improves hydrophobicity. mesonchem.com |

| Vinyl, Hydrogen | Allows for platinum-catalyzed addition reactions and peroxide-induced crosslinking. mesonchem.com |

| Carbon functional groups | Enables reaction with more organic compounds and improves adhesion to substrates. mesonchem.com |

Research in Advanced Coatings and Composites

The unique properties of materials derived from this compound make them promising candidates for applications in advanced coatings and composites. The high thermal stability and chemical resistance of silsesquioxanes and silicone polymers based on this precursor are particularly advantageous for creating protective coatings.

In the realm of composites, POSS derived from this compound can be used as nano-sized reinforcing fillers. Their incorporation into polymer matrices can lead to significant improvements in mechanical properties, such as tensile strength and modulus, as well as enhanced thermal stability and flame retardancy. The organic mesityl groups on the surface of the POSS nanoparticles can improve their dispersion within the polymer matrix, leading to a more effective reinforcement.

While specific commercial applications are still under development, ongoing research continues to explore the potential of this compound in creating next-generation coatings and composites with superior performance characteristics. The development of advanced coatings with properties such as corrosion inhibition and wear resistance is an active area of research. dtic.mil

Role of Mesityltrichlorosilane and Its Derivatives in Catalysis Research

Organosilicon Compounds as Ligands in Homogeneous Catalysis

Organosilicon compounds, including derivatives of mesityltrichlorosilane, serve as versatile ligands in homogeneous catalysis. rsc.org In this context, the catalyst and reactants exist in the same phase, typically a liquid solution. The steric bulk of the mesityl group (2,4,6-trimethylphenyl) in this compound and its derivatives can create a unique coordination environment around a metal center. This steric hindrance can be advantageous in several ways:

Enhanced Stability: The bulky ligands can protect the metal center from decomposition pathways, such as dimerization or aggregation, leading to a more stable and longer-lasting catalyst.

Controlled Reactivity and Selectivity: The steric demands of the mesityl group can influence the approach of substrates to the metal center, thereby controlling the regioselectivity and stereoselectivity of the catalytic reaction.

Modified Electronic Properties: The electronic nature of the silicon atom and the mesityl group can be fine-tuned through substitution, allowing for the modulation of the electron density at the metal center. This, in turn, affects the catalytic activity.

A notable application of organosilicon compounds is in hydrosilylation reactions, a fundamental process in organosilicon chemistry. acs.org Palladium complexes, for instance, have been effectively used to catalyze the addition of Si-H bonds across unsaturated carbon-carbon bonds. acs.orgacs.org The design of the phosphine (B1218219) ligands used in these palladium catalysts is crucial for their performance. acs.org

| Catalyst System | Ligand | Application | Reference |

| Palladium Complexes | Phosphines | Hydrosilylation of alkenes | acs.orgacs.org |

| Rhodium Complexes | Phosphines | Alkyne Hydrosilylation | acs.org |

Heterogeneous Catalysis Facilitated by this compound-derived Materials

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. wikipedia.org this compound is a valuable precursor for creating solid materials that can act as catalysts or catalyst supports. The reactivity of the trichlorosilyl (B107488) group allows for the grafting of the mesityl-silicon moiety onto the surface of materials like silica (B1680970) or other metal oxides. mdpi.com

These modified materials can exhibit several beneficial properties:

Creation of Well-Defined Active Sites: By anchoring this compound or its derivatives onto a support, it is possible to create isolated and well-defined active sites. This can lead to higher selectivity compared to traditional heterogeneous catalysts.

Hydrophobicity: The presence of the bulky, hydrocarbon-rich mesityl groups can render the catalyst surface hydrophobic. This can be advantageous in certain reactions, for example, by preventing the deactivation of the catalyst by water.

The resulting materials can be considered as molecularly-defined analogues of traditional silica-supported catalysts, bridging the gap between homogeneous and heterogeneous catalysis. rsc.org

Mechanistic Studies of Catalytic Processes Involving this compound

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new, more efficient catalysts. In the context of this compound, mechanistic studies often focus on elucidating the role of the sterically demanding mesityl group and the silicon center.

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to model these catalytic cycles and to understand the electronic and steric effects of ligands derived from this compound. acs.org These studies provide valuable insights into the transition states and intermediates involved in the reaction, guiding the rational design of improved catalysts.

Applications in Silylation Reactions and Hydrolysis-Condensation Processes

This compound and its derivatives are key reagents in silylation reactions, where a silyl (B83357) group is introduced into a molecule. The steric hindrance provided by the mesityl group can lead to highly selective silylations, protecting specific functional groups within a molecule.

Furthermore, the hydrolysis and condensation of this compound are fundamental processes for the synthesis of organosilicon materials. The controlled hydrolysis of the Si-Cl bonds leads to the formation of silanols (R-Si-OH), which can then undergo condensation to form siloxane bridges (Si-O-Si).

Hydrolysis: Mes-SiCl₃ + 3H₂O → Mes-Si(OH)₃ + 3HCl

Condensation: 2 Mes-Si(OH)₃ → (HO)₂Si(Mes)-O-Si(Mes)(OH)₂ + H₂O

By carefully controlling the reaction conditions, it is possible to generate a variety of structures, from simple dimers and oligomers to complex polymeric networks. These materials can find applications as catalyst supports or as catalysts themselves, particularly in acid-catalyzed reactions where the silanol (B1196071) groups can act as Brønsted acid sites.

| Reaction Type | Reagent | Key Feature |

| Silylation | This compound | High selectivity due to steric hindrance |

| Hydrolysis-Condensation | This compound | Formation of silanols and siloxanes |

Mesityltrichlorosilane in Organic Synthesis Methodologies

Cross-Coupling Reactions Utilizing Mesityltrichlorosilane Derivatives

The development of carbon-carbon bond-forming reactions is a cornerstone of organic synthesis. Cross-coupling reactions, particularly those catalyzed by transition metals, have revolutionized the way chemists approach the synthesis of complex molecules. Within this context, organosilicon reagents have gained prominence as effective coupling partners.

Hiyama Coupling and Related Methodologies

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org A key step in the catalytic cycle is the activation of the relatively inert carbon-silicon bond, which is often achieved using a fluoride (B91410) source or a base. organic-chemistry.org This activation generates a more nucleophilic pentavalent silicate (B1173343) species that can undergo transmetalation with the palladium center. wikipedia.org

While a wide range of organosilanes have been employed in Hiyama couplings, the use of sterically demanding organotrichlorosilanes like this compound offers unique advantages. The electron-withdrawing chlorine atoms on the silicon atom can influence the reactivity of the organosilane. Although direct examples involving this compound in Hiyama coupling are not extensively documented in readily available literature, the principles of the reaction suggest its potential. The bulky mesityl group could provide a high degree of steric control during the coupling process.

In related methodologies, nickel catalysts have also been shown to be effective for the cross-coupling of organosilanes, including organochlorosilanes, with organic halides. wikipedia.org These reactions often exhibit different reactivity profiles and can be more cost-effective than their palladium-catalyzed counterparts. The application of such nickel-catalyzed methods to this compound derivatives could provide a powerful tool for the synthesis of sterically encumbered biaryl compounds.

Research in the broader area of Hiyama coupling has demonstrated the successful use of various aryl silanes with a range of aryl halides, showcasing the versatility of this reaction. The reaction conditions, including the choice of catalyst, ligand, and activator, are crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl Chlorides

| Entry | Aryltrifluorosilane | Aryl Chloride | Product | Yield (%) |

| 1 | Phenyltrifluorosilane | 4-Chloroanisole | 4-Methoxybiphenyl | 71 |

| 2 | Phenyltrifluorosilane | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |

| 3 | Phenyltrifluorosilane | 2-Chlorotoluene | 2-Methylbiphenyl | 68 |

| 4 | (4-Methoxyphenyl)trifluorosilane | 4-Chloroanisole | 4,4'-Dimethoxybiphenyl | 92 |

| 5 | (4-Fluorophenyl)trifluorosilane | 1-Chloro-4-nitrobenzene | 4-Fluoro-4'-nitrobiphenyl | 95 |

This table presents data for aryltrifluorosilanes, which are structurally related to this compound and illustrate the general scope of Hiyama-type couplings. The data is sourced from a study on the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides. nih.gov

Application in Functionalization of Organic Substrates

The introduction of functional groups onto aromatic rings is a fundamental transformation in organic synthesis. This compound can serve as a precursor for the introduction of the bulky mesitylsilyl group, which can subsequently be transformed into other functionalities or used to influence the properties of the molecule.

The direct functionalization of arenes using silylating agents is a powerful strategy. While specific examples detailing the use of this compound for the direct C-H silylation of arenes are not prevalent in the literature, related methodologies involving the lithiation of arenes followed by quenching with a chlorosilane are well-established. nih.gov This two-step process allows for the regioselective introduction of a silyl (B83357) group onto an aromatic ring. The resulting arylsilane can then be a versatile intermediate for further transformations.

For instance, an arylmesitylsilane, synthesized from this compound, could potentially undergo protodesilylation to introduce a hydrogen atom, or be converted to a hydroxyl group (Fleming-Tamao oxidation), providing access to phenols. The steric bulk of the mesityl group could also be exploited to direct subsequent reactions at other positions on the aromatic ring.

Stereoselective Synthesis Approaches

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. The use of chiral auxiliaries and catalysts is a common strategy to achieve high levels of stereocontrol.

Chiral organosilicon compounds have found applications in asymmetric synthesis. nih.gov While direct applications of this compound in stereoselective reactions are not widely reported, its derivatives bearing chiral ligands could potentially be employed as chiral catalysts or reagents. The steric bulk of the mesityl group, in combination with a chiral environment around the silicon atom, could create a highly selective pocket for chemical reactions.

For example, a chiral derivative of this compound could potentially be used in asymmetric reductions or additions to carbonyl compounds. The bulky mesityl group would play a crucial role in differentiating between the two faces of the prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. The development of such chiral mesitylsilane-based reagents remains an area with potential for future exploration.

Surface Chemistry and Functionalization Research with Mesityltrichlorosilane

Surface Modification and Grafting Techniques

Mesityltrichlorosilane is employed in surface modification primarily through grafting techniques, where the molecule is covalently bonded to a substrate. The bulky mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance, which influences the packing density and arrangement of the molecules on the surface. The trichlorosilyl (B107488) headgroup is highly reactive towards hydroxylated surfaces, such as silicon wafers with a native oxide layer, glass, and other metal oxides.

The grafting process typically involves the hydrolysis of the Si-Cl bonds in the presence of surface-adsorbed water or atmospheric moisture, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate, forming stable siloxane (Si-O-Si) bonds. The reaction can be performed from either a solution phase or a vapor phase.

Solution-Phase Deposition: This is a common method where the substrate is immersed in a solution containing this compound, typically in an anhydrous organic solvent to control the hydrolysis and prevent premature polymerization in the solution. The concentration of the silane (B1218182) and the reaction time are critical parameters that influence the quality and coverage of the resulting layer.

Vapor-Phase Deposition: In this technique, the substrate is exposed to the vapor of this compound under controlled temperature and pressure. Vapor deposition can offer better control over the formation of thin films and is often preferred for creating more uniform and defect-free monolayers, particularly on complex topographies.

The steric bulk of the mesityl group plays a crucial role in the grafting process. Unlike linear alkyltrichlorosilanes, the large footprint of the mesityl group prevents the formation of a densely packed, perfectly ordered monolayer. This can be advantageous in applications where a certain degree of porosity or accessibility to the underlying surface is desired.

Fabrication of Self-Assembled Monolayers (SAMs)

The formation of self-assembled monolayers (SAMs) using this compound follows a similar mechanism to the grafting techniques described above. The process relies on the strong affinity of the trichlorosilyl headgroup for hydroxylated surfaces and the subsequent self-organization of the molecules.

The fabrication of this compound SAMs is a spontaneous process driven by the reduction of surface energy. The initial step is the rapid chemisorption of the silane molecules onto the substrate. This is followed by a slower two-dimensional organization of the mesityl groups. Due to the significant steric hindrance of the mesityl group, the resulting SAM is less ordered compared to those formed from long-chain alkyltrichlorosilanes. This steric constraint prevents the close packing and strong van der Waals interactions between adjacent molecules that are characteristic of well-ordered SAMs.

The properties of this compound SAMs are largely dictated by the bulky nature of the mesityl group. These monolayers can effectively passivate a surface, altering its chemical and physical properties. For instance, the hydrophobic nature of the mesityl group can render a hydrophilic surface hydrophobic.

| Parameter | Description | Typical Value/Observation |

| Contact Angle | A measure of the hydrophobicity of the surface after SAM formation. | Significantly increases, indicating a more hydrophobic surface. |

| Monolayer Thickness | The vertical height of the assembled molecules. | Consistent with the molecular dimensions of this compound. |

| Packing Density | The number of molecules per unit area. | Lower than that of linear alkylsilane SAMs due to steric hindrance. |

| Thermal Stability | The ability of the SAM to withstand high temperatures. | Generally high due to the stable Si-O-Si covalent bonds. |

Interface Chemistry and Adhesion Enhancement

By functionalizing a surface with this compound, the surface energy and chemical compatibility can be tailored to improve wetting and adhesion of a subsequent layer. The mesityl group, being aromatic, can engage in π-π stacking interactions with polymers containing aromatic moieties, thereby strengthening the interfacial adhesion.

In composite materials, this compound can be used to treat inorganic fillers (e.g., silica (B1680970), glass fibers) before they are incorporated into a polymer matrix. The trichlorosilyl group reacts with the surface of the filler, while the mesityl group can interact with the polymer, creating a strong bridge across the interface. This improved adhesion leads to better stress transfer from the polymer matrix to the filler, resulting in enhanced mechanical properties of the composite, such as tensile strength and modulus.

Research in this area focuses on understanding the structure-property relationships at the interface and optimizing the surface treatment process to achieve maximum adhesion. Techniques such as contact angle measurements, pull-off tests, and spectroscopic analysis are used to characterize the modified surfaces and quantify the improvement in adhesion.

Research in Nanostructured Silicon Surfaces

The functionalization of nanostructured silicon surfaces, such as silicon nanowires (SiNWs) and porous silicon (pSi), is a rapidly growing area of research with applications in sensing, drug delivery, and nanoelectronics. nih.gov The high surface-area-to-volume ratio of these materials makes their surface chemistry particularly important. nih.gov

This compound can be used to modify the surface of these nanostructures to control their properties. For instance, functionalization with this compound can be used to:

Passivate the surface: The SAM can protect the nanostructured silicon from oxidation and degradation in ambient or biological environments.

Tune the surface wettability: The hydrophobic nature of the mesityl group can be used to control the interaction of the nanostructures with aqueous solutions.

Provide a platform for further functionalization: While the mesityl group itself is relatively inert, its presence can influence the subsequent attachment of other molecules.

The steric hindrance of the mesityl group can be particularly relevant in the context of nanostructured materials. In porous silicon, the size of the mesityl group may influence the accessibility of the pores, potentially allowing for size-selective transport of molecules. In the case of silicon nanowires, the spacing between the grafted this compound molecules could be tailored to control the access of analytes to the nanowire surface in sensor applications.

Research in this area involves the careful characterization of the functionalized nanostructures using techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and various spectroscopic methods to understand the distribution and effect of the this compound molecules on the nanoscale.

| Nanostructure | Application of this compound Functionalization | Key Research Findings |

| Silicon Nanowires (SiNWs) | Surface passivation, control of surface properties for sensing. | Steric effects of the mesityl group can influence sensor response. |

| Porous Silicon (pSi) | Control of pore accessibility, surface stabilization. | Functionalization can impact drug loading and release profiles. |

Future Directions and Emerging Research Opportunities

Interdisciplinary Research Frontiers Involving Mesityltrichlorosilane

The distinct properties of this compound make it a candidate for innovative applications at the intersection of chemistry, materials science, and electronics. Its bulky nature can be exploited to create materials with unique surface properties and to serve as a key component in the synthesis of complex molecular architectures.

One promising area is the development of advanced hydrophobic and superhydrophobic surfaces. While research has extensively focused on silanes like trimethylchlorosilane (TMCS) and octadecyltrichlorosilane (B89594) (OTS) for creating water-repellent coatings, the use of this compound remains a largely unexplored frontier. mdpi.combeilstein-journals.org The covalent attachment of the bulky and non-polar mesityl group to a substrate via the trichlorosilyl (B107488) anchor could lead to the formation of robust, thermally stable, and highly hydrophobic self-assembled monolayers (SAMs). beilstein-journals.org Future research will likely focus on the systematic study of SAMs derived from this compound on various substrates, such as silicon wafers, glass, and metal oxides, to tailor surface energy and create durable, self-cleaning coatings. mdpi.comnih.gov

In the realm of polymer chemistry and materials science, this compound could serve as a unique monomer or capping agent in the synthesis of dendrimers and hyperbranched polymers. mdpi.com Dendrimers, with their well-defined, highly branched structures, have applications in drug delivery, catalysis, and light harvesting. mdpi.com The steric bulk of the mesityl group could be used to control the growth and architecture of these complex macromolecules, potentially leading to new materials with tailored properties.

Furthermore, the potential of this compound in organic electronics is an emerging field of interest. The introduction of silicon-containing moieties into organic electronic materials can enhance their properties. While not yet demonstrated for this compound, related organosilanes are being explored for such applications. Future interdisciplinary research may investigate the synthesis of this compound-containing polymers or molecular materials for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.

Sustainable Chemistry and Green Synthesis Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chemical compounds. google.com The development of sustainable and environmentally benign methods for the production of this compound is a critical area for future research.

Currently, the synthesis of many organochlorosilanes relies on methods like the Grignard reaction, which can generate significant waste streams. google.com Future research will likely focus on developing catalytic routes to this compound that offer higher atom economy and milder reaction conditions. For instance, catalyzed cross-coupling reactions of chlorosilanes with organoaluminum reagents have shown promise for the selective synthesis of related compounds and could be adapted for this compound. youtube.com

Another avenue for green synthesis is the exploration of solvent-free or solvent-minimized reaction conditions. Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions and reduce solvent usage in the preparation of various organic compounds and could be a viable approach for the synthesis of this compound derivatives. nih.gov

Beyond its synthesis, the application of this compound in green chemistry processes is also a promising research direction. Its potential use in creating durable, long-lasting hydrophobic coatings could reduce the need for frequent reapplication of less stable materials, thereby minimizing waste and environmental impact.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dominated by the silicon-chlorine bonds, which are susceptible to nucleophilic attack. However, the steric hindrance imposed by the bulky mesityl group significantly influences its reaction kinetics and pathways, leading to potentially novel reactivity patterns that are yet to be fully explored.

The hydrolysis and condensation of this compound are fundamental reactions that lead to the formation of silanols and polysiloxanes. While the general mechanisms of hydrolysis and condensation of organotrichlorosilanes are understood, the specific influence of the mesityl group on the rates and structures of the resulting products warrants detailed investigation. strath.ac.uk The steric bulk is expected to slow down the condensation process, potentially allowing for the isolation and study of novel, stable silanol (B1196071) intermediates. Research in this area could lead to the synthesis of well-defined silsesquioxanes with unique cage or ladder structures.

Furthermore, the reaction of this compound with various nucleophiles is a fertile ground for discovering new chemical transformations. youtube.com While reactions with simple nucleophiles are expected, its behavior with sterically demanding nucleophiles could lead to unexpected products. For example, exploring its use as a bulky protecting group for alcohols and amines in complex organic syntheses is a promising area. youtube.comyoutube.comnih.gov The stability of the resulting silyl (B83357) ether or silylamine under various conditions and the methods for its selective cleavage would need to be systematically studied.

The table below summarizes potential areas for exploring the novel reactivity of this compound.

| Research Area | Potential Outcome |

| Controlled Hydrolysis and Condensation | Synthesis of novel, well-defined silsesquioxanes and polysiloxanes with unique architectures. Isolation and characterization of stable silanol intermediates. |

| Reactions with Sterically Demanding Nucleophiles | Discovery of new reaction pathways and unexpected products due to steric effects. |

| Use as a Bulky Protecting Group | Development of new protecting group strategies for complex organic synthesis, offering unique selectivity. |

| Catalytic Transformations | Development of new catalytic methods for the functionalization of this compound, leading to a wider range of derivatives. |

Advanced Computational Design of this compound-based Systems

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, guiding experimental work, and designing new materials. nih.govnih.gov The application of these methods to this compound and its derivatives is a rapidly emerging research area that holds significant promise.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and reactivity of this compound. researchgate.net Such studies can provide insights into its reaction mechanisms, for example, by modeling the transition states of its hydrolysis or its reaction with nucleophiles. google.com This fundamental understanding can aid in the rational design of new synthetic routes and the prediction of its chemical behavior.

Molecular dynamics (MD) simulations can be used to model the self-assembly of this compound on surfaces to form SAMs. strath.ac.uk These simulations can predict the packing density, orientation, and ordering of the molecules in the monolayer, which are crucial for determining the macroscopic properties of the resulting coating, such as its hydrophobicity and stability.

In silico screening of this compound derivatives for specific applications is another exciting frontier. By computationally designing and evaluating the properties of a wide range of virtual compounds, researchers can identify promising candidates for applications in areas such as organic electronics or as functional additives in polymers before undertaking their synthesis. nih.gov This approach can significantly accelerate the discovery and development of new materials based on the this compound scaffold.

The table below outlines key areas for the computational design and study of this compound-based systems.

| Computational Method | Research Focus |

| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism elucidation (e.g., hydrolysis, nucleophilic substitution), prediction of spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of self-assembly on surfaces (SAM formation), prediction of monolayer structure and properties, modeling of interactions with solvents and other molecules. |